Titanium(+4)sulfate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

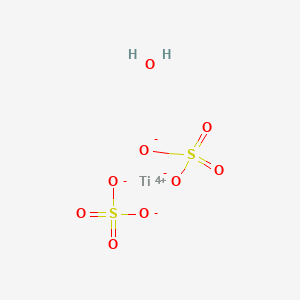

Titanium(+4) sulfate hydrate, also known as titanium disulfate hydrate, is an inorganic compound with the chemical formula Ti(SO₄)₂·xH₂O. It is a white solid that is commonly used in various industrial and scientific applications. This compound is known for its high reactivity and ability to form complex structures, making it valuable in the synthesis of other titanium-based materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Titanium(+4) sulfate hydrate is typically synthesized by reacting titanium dioxide with concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of titanium dioxide and the formation of titanium(+4) sulfate hydrate. The general reaction is as follows: [ \text{TiO}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, titanium(+4) sulfate hydrate is produced by the sulfate process, which involves the digestion of ilmenite or titanium slag with sulfuric acid. The resulting solution is then subjected to hydrolysis to precipitate hydrated titanium dioxide, which is subsequently filtered and calcined to produce titanium dioxide pigment .

Analyse Chemischer Reaktionen

Types of Reactions: Titanium(+4) sulfate hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation.

Common Reagents and Conditions:

Hydrolysis: When titanium(+4) sulfate hydrate is hydrolyzed, it forms hydrated titanium dioxide and sulfuric acid. This reaction is typically carried out in aqueous solutions at elevated temperatures. [ \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2\cdot\text{H}_2\text{O} + 2\text{H}_2\text{SO}_4 ]

Oxidation: Titanium(+4) sulfate hydrate can be oxidized to form titanium dioxide, which is a valuable pigment in various applications. [ \text{Ti(SO}_4\text{)}_2 + \text{O}_2 \rightarrow \text{TiO}_2 + 2\text{SO}_3 ]

Major Products Formed: The major products formed from the reactions of titanium(+4) sulfate hydrate include hydrated titanium dioxide, sulfuric acid, and titanium dioxide .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Titanium(+4) sulfate hydrate has the molecular formula H2O9S2Ti and a molecular weight of approximately 258.0 g/mol. Its structure includes titanium in a +4 oxidation state coordinated with sulfate ions and water molecules, which influences its reactivity and applications in various chemical processes .

Applications in Material Science

2.1 Pigments and Coatings

Titanium(+4) sulfate hydrate is widely used as a pigment in paints and dyes due to its excellent opacity and brightness. It serves as a precursor for titanium dioxide production, which is a key ingredient in high-performance coatings . The compound's ability to form stable amorphous titanium oxide microspheres enhances its utility in creating durable and aesthetically pleasing surfaces.

2.2 Synthesis of Titanium Dioxide

The hydrolysis of titanium(+4) sulfate hydrate is crucial for synthesizing titanium dioxide (TiO₂), a material extensively used in photocatalysis, photovoltaics, and as a white pigment in various products. Recent studies have demonstrated that continuous hydrolysis processes can improve the efficiency of TiO₂ production by optimizing reaction conditions such as temperature, concentration, and flow rates .

Environmental Applications

3.1 Wastewater Treatment

Titanium(+4) sulfate hydrate has potential applications in wastewater treatment, particularly for removing heavy metals and organic pollutants. Its ability to form precipitates with various contaminants can facilitate their removal from aqueous solutions . Research indicates that utilizing this compound can enhance the efficiency of traditional treatment methods.

3.2 Photocatalytic Degradation

The photocatalytic properties of titanium dioxide derived from titanium(+4) sulfate hydrate make it effective for degrading harmful organic compounds under UV light exposure. This application is particularly relevant for environmental remediation efforts aimed at breaking down persistent pollutants .

Case Studies

Case Study 1: Continuous Hydrolysis Process

A study conducted on the continuous hydrolysis of titanium(+4) sulfate hydrate demonstrated significant improvements over batch processes. The research utilized a microchannel reactor to optimize conditions such as dilution water ratio and alkali concentration, achieving hydrolysis rates exceeding 90% more efficiently than traditional methods . This innovation not only enhances product quality but also reduces processing time.

Case Study 2: Titanium Dioxide Production

In another investigation, researchers explored the synthesis of titanium dioxide from titanium(+4) sulfate hydrate using varying concentrations of sulfuric acid and temperature settings. The results indicated that higher acid concentrations led to increased yields of TiO₂ nanoparticles with desirable properties for industrial applications .

Data Tables

| Application Area | Details | Key Findings |

|---|---|---|

| Pigments & Coatings | Used as a pigment for paints and dyes | Enhances opacity and brightness |

| TiO₂ Synthesis | Hydrolysis process for producing titanium dioxide | Continuous methods improve yield |

| Wastewater Treatment | Precipitation of heavy metals from wastewater | Effective removal of contaminants |

| Photocatalysis | Degradation of organic pollutants using TiO₂ under UV light | Significant reduction in pollutant concentrations |

Wirkmechanismus

Titanium(+4) sulfate hydrate can be compared with other titanium-based compounds such as titanium(IV) oxysulfate and titanium(III) chloride:

Titanium(IV) Oxysulfate: Similar to titanium(+4) sulfate hydrate, titanium(IV) oxysulfate is used as a precursor for titanium dioxide synthesis. it has a different chemical structure and reactivity.

Titanium(III) Chloride: This compound is used as a reducing agent in organic synthesis and has different chemical properties compared to titanium(+4) sulfate hydrate.

Uniqueness: Titanium(+4) sulfate hydrate is unique due to its high reactivity and ability to form complex structures, making it valuable in various industrial and scientific applications .

Vergleich Mit ähnlichen Verbindungen

- Titanium(IV) oxysulfate

- Titanium(III) chloride

- Titanium(IV) fluoride

- Titanium(IV) isopropoxide

Eigenschaften

IUPAC Name |

titanium(4+);disulfate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.H2O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCLMGWTWKCTAV-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O9S2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.